

Spectroscopic Profile of Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3,4,5-Trimethoxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3,4,5-trimethoxybenzoate**, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 3,4,5-trimethoxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|-----------------------------------|
| ~7.30 | Singlet | 2H | Ar-H |
| 4.35 | Quartet | 2H | -OCH ₂ CH ₃ |
| 3.89 | Singlet | 9H | 3x -OCH ₃ |
| 1.38 | Triplet | 3H | -OCH ₂ CH ₃ |

Note: Predicted values are based on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| 166.1 | C=O |
| 153.0 | C3, C5-OCH ₃ |
| 142.5 | C4-OCH ₃ |
| 125.0 | C1 |
| 106.5 | C2, C6 |
| 61.0 | -OCH ₂ CH ₃ |
| 56.2 | 3x -OCH ₃ |
| 14.3 | -OCH ₂ CH ₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|------------------------|
| ~2980-2840 | Medium | C-H stretch (alkyl) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1590, ~1500 | Medium | C=C stretch (aromatic) |
| ~1250-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |
|-----|--------------------|--|
| 240 | High | [M] ⁺ (Molecular Ion) |
| 211 | Medium | [M - C ₂ H ₅] ⁺ |
| 195 | High | [M - OC ₂ H ₅] ⁺ |
| 168 | Medium | [M - C ₂ H ₅ O ₂ - CH ₃] ⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **Ethyl 3,4,5-trimethoxybenzoate** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4.0 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed. A spectral width of 200 ppm is used, and a larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ^{13}C isotope. A relaxation delay of 2.0 seconds is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid **Ethyl 3,4,5-trimethoxybenzoate** is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired. Typically, 32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.

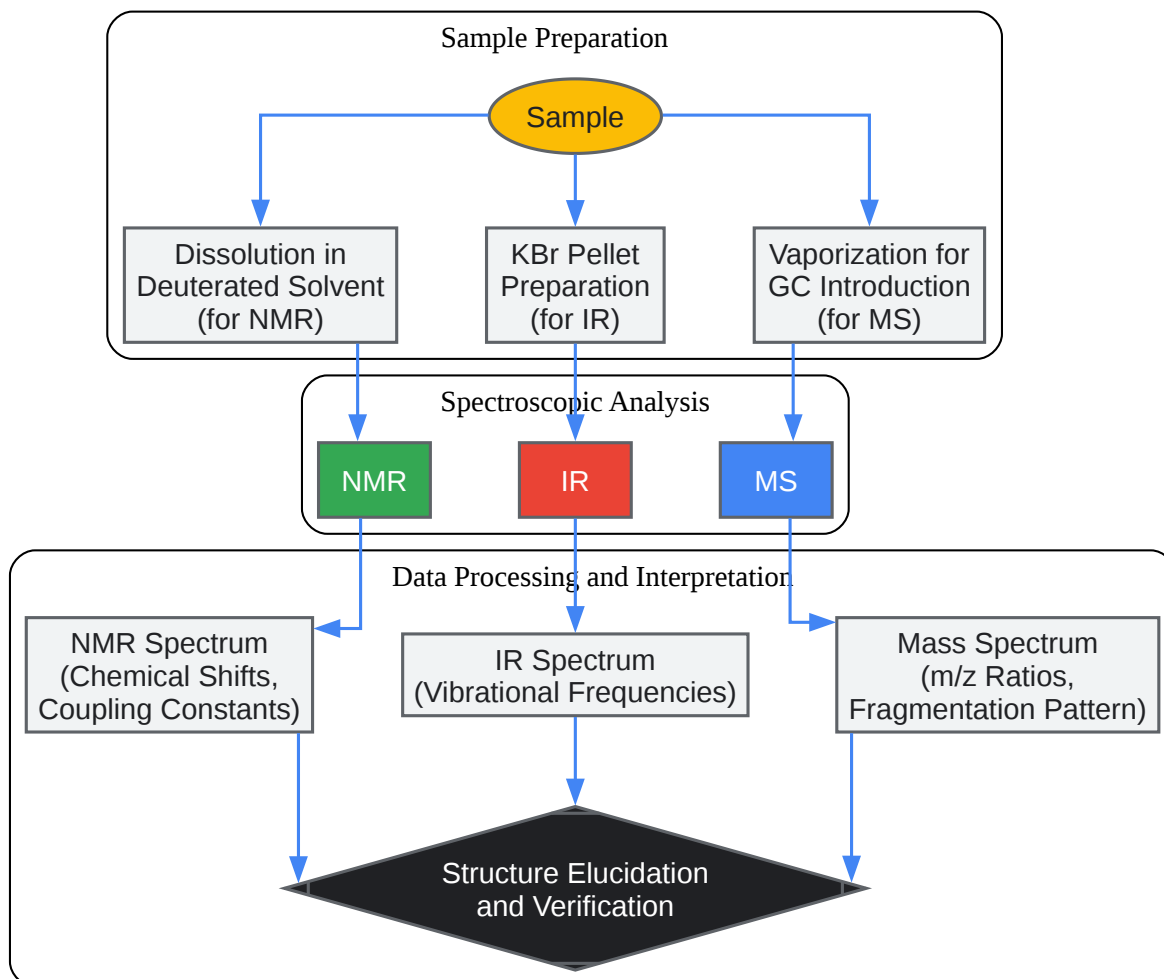
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a suitable capillary column. Electron Ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

Data Acquisition: The mass analyzer is set to scan a mass range of m/z 40-500. The data is collected and processed using the instrument's software to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 3,4,5-trimethoxybenzoate**.



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General workflow for spectroscopic analysis.

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